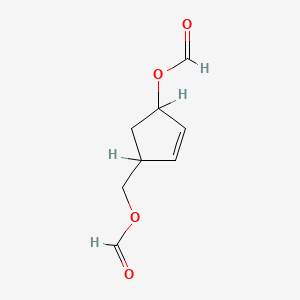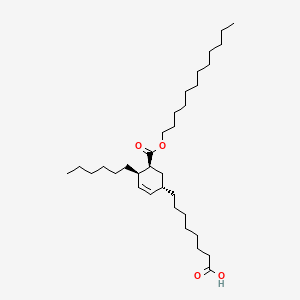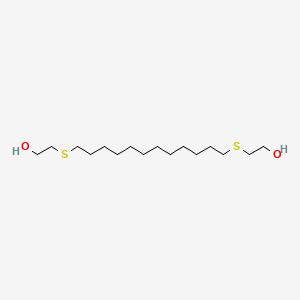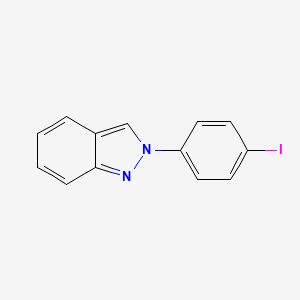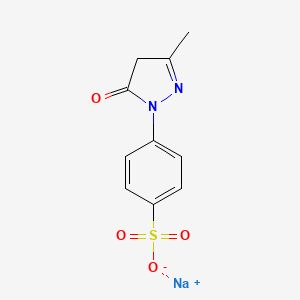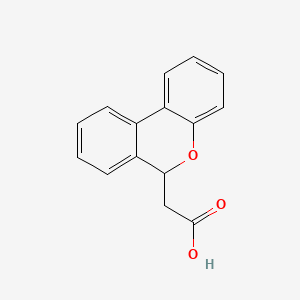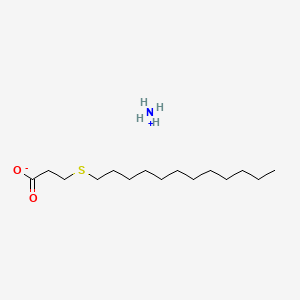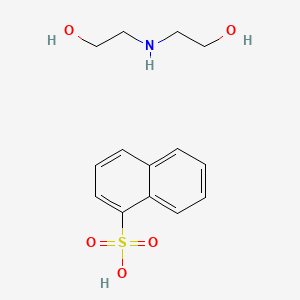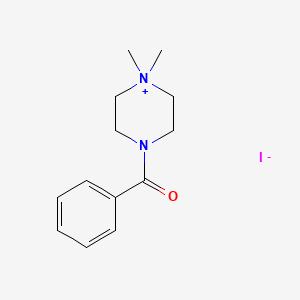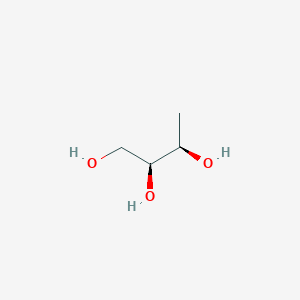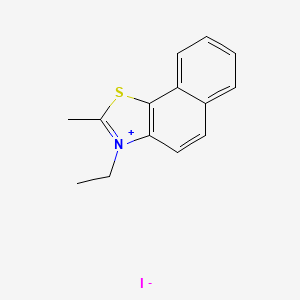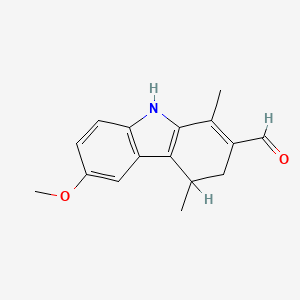
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a methoxy group and a carbaldehyde group attached to the carbazole core.
Méthodes De Préparation
The synthesis of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Further functionalization steps, such as methylation and formylation, are employed to introduce the methoxy and carbaldehyde groups, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde can be compared with other carbazole derivatives, such as:
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-: This compound has a similar structure but lacks the carbaldehyde group.
Indole derivatives: These compounds share the indole core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72237-78-6 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
6-methoxy-1,4-dimethyl-4,9-dihydro-3H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C16H17NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-5,7-9,17H,6H2,1-3H3 |
Clé InChI |
NMQSCTOGZSRWRM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


